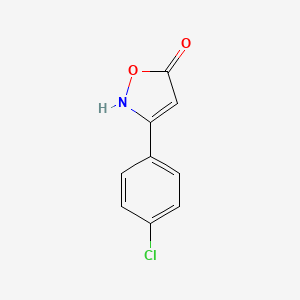

3-(4-Chlorophenyl)-1,2-oxazol-5-ol

Descripción general

Descripción

3-(4-Chlorophenyl)-1,2-oxazol-5-ol is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the 4-chlorophenyl group enhances its chemical reactivity and potential biological activity.

Mecanismo De Acción

Target of Action

Related compounds such as sr-9009, a rev-erb agonist, have been shown to target nuclear receptor subfamily 1 group d member 1 and 2 . These receptors play a crucial role in regulating the expression of genes involved in various biological processes.

Mode of Action

Similar compounds like pitolisant act as high-affinity competitive antagonists and inverse agonists at certain receptors, mediating their pharmacological action at the presynaptic level .

Biochemical Pathways

A selenium-containing compound with a similar structure has been shown to modulate oxido-nitrosative stress and inflammatory pathways .

Pharmacokinetics

A related compound’s data suggests that it has poor water solubility, which could impact its bioavailability .

Result of Action

A selenium-containing compound with a similar structure has been shown to reverse depressive-like behavior induced by acute restraint stress in mice, suggesting potential neuroprotective effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or ethanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as ultrasound-assisted synthesis, can be employed to reduce reaction times and improve yields while minimizing environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Chlorophenyl)-1,2-oxazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the 4-chlorophenyl group or the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce reduced oxazole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted oxazole compounds.

Aplicaciones Científicas De Investigación

3-(4-Chlorophenyl)-1,2-oxazol-5-ol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a subject of interest in biological studies.

Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an antimicrobial or anticancer agent.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-Methoxyphenyl)-1,2-oxazol-5-ol

- 3-(4-Nitrophenyl)-1,2-oxazol-5-ol

- 3-(4-Bromophenyl)-1,2-oxazol-5-ol

Uniqueness

3-(4-Chlorophenyl)-1,2-oxazol-5-ol is unique due to the presence of the 4-chlorophenyl group, which enhances its chemical reactivity and potential biological activity compared to other similar compounds. The chlorine atom can participate in various chemical reactions, making this compound a versatile intermediate in synthetic chemistry.

Actividad Biológica

3-(4-Chlorophenyl)-1,2-oxazol-5-ol is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a chlorophenyl group attached to an oxazole ring, which contributes to its unique chemical properties. Its molecular formula is , with a molecular weight of approximately 196.62 g/mol. The presence of the chlorophenyl moiety enhances its interaction with biological targets, potentially increasing its efficacy against various diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Antiviral Activity : The compound has shown potential as an antiviral agent, particularly by inhibiting viral replication through targeting viral enzymes.

- Antimicrobial Properties : It exhibits significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

- Antioxidant Activity : Studies indicate that it possesses antioxidant properties, which can help in reducing oxidative stress in cells .

Antiviral and Antimicrobial Activities

Recent studies have demonstrated that this compound can inhibit the growth of various pathogens. For instance, it has been tested against several bacterial strains and fungi, showing promising results in terms of Minimum Inhibitory Concentration (MIC) values.

Antioxidant Activity

The antioxidant activity of this compound was evaluated using the DPPH radical scavenging assay. The results indicated a strong capacity to scavenge free radicals, with an IC50 value comparable to standard antioxidants.

Study on Antiviral Activity

A study published in MDPI explored the antiviral potential of various oxazole derivatives, including this compound. The results indicated that the compound effectively inhibited viral replication in vitro, suggesting its potential as a therapeutic agent against viral infections .

Study on Antimicrobial Efficacy

In another research effort focused on synthesizing novel oxazole derivatives, this compound was evaluated for its antimicrobial properties against clinical isolates of bacteria and fungi. The study highlighted its effectiveness against resistant strains, indicating its potential role in combating antibiotic resistance .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-2H-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-7-3-1-6(2-4-7)8-5-9(12)13-11-8/h1-5,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVJGZHBGBXTFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)ON2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407852 | |

| Record name | 5(2H)-Isoxazolone, 3-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467253-22-1 | |

| Record name | 5(2H)-Isoxazolone, 3-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.